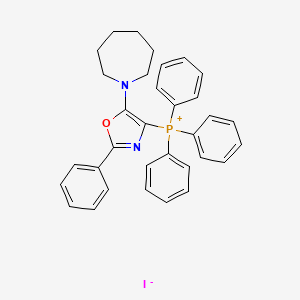
(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the azepane ring, oxazole ring, and triphenylphosphonium group contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the Azepane Ring: The azepane ring can be introduced through a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the oxazole intermediate.
Attachment of the Triphenylphosphonium Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
科学研究应用
(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies involving cell signaling and molecular interactions due to its unique structural features.
Industry: The compound can be utilized in the development of new materials with specialized properties, such as catalysts or sensors.
作用机制
The mechanism of action of (5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide involves its interaction with specific molecular targets. The triphenylphosphonium group allows the compound to interact with cellular membranes, potentially affecting membrane potential and cellular signaling pathways. The azepane and oxazole rings may contribute to binding interactions with proteins or nucleic acids, influencing biological processes.
相似化合物的比较
Similar Compounds
(5-(Piperidin-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide: Similar structure with a piperidine ring instead of an azepane ring.
(5-(Morpholin-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide: Contains a morpholine ring instead of an azepane ring.
(5-(Pyrrolidin-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide: Features a pyrrolidine ring instead of an azepane ring.
Uniqueness
The uniqueness of (5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide lies in the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the azepane ring with the oxazole and triphenylphosphonium groups enhances its potential for diverse applications in research and industry.
属性
IUPAC Name |
[5-(azepan-1-yl)-2-phenyl-1,3-oxazol-4-yl]-triphenylphosphanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2OP.HI/c1-2-16-26-35(25-15-1)33-32(34-31(36-33)27-17-7-3-8-18-27)37(28-19-9-4-10-20-28,29-21-11-5-12-22-29)30-23-13-6-14-24-30;/h3-14,17-24H,1-2,15-16,25-26H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQNGYGENKXVRZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32IN2OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
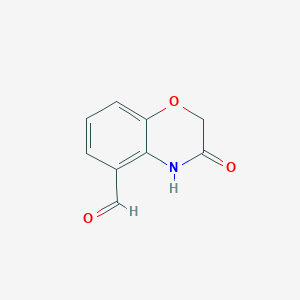
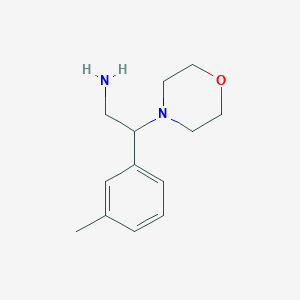
![7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2373752.png)
![4-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2373755.png)
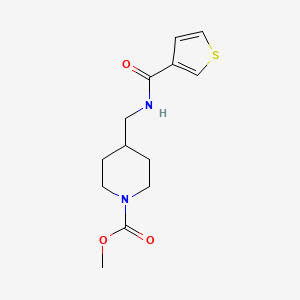
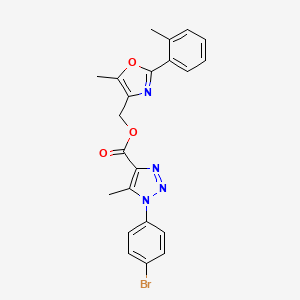

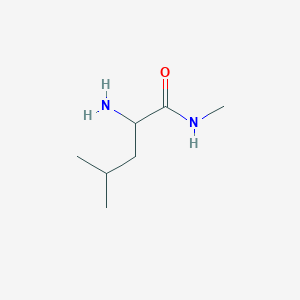
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2373762.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-indole-3-carboxamide](/img/structure/B2373763.png)
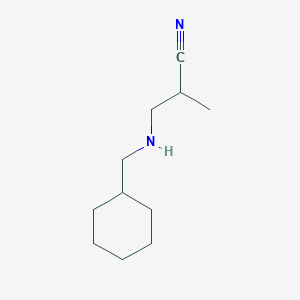

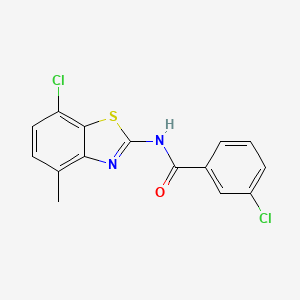
![N-(4-cyanophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2373772.png)
